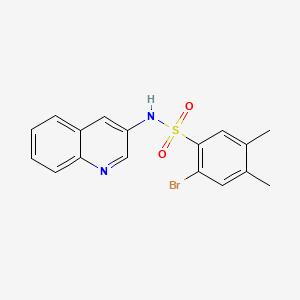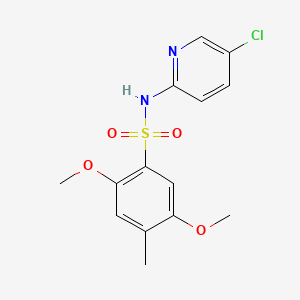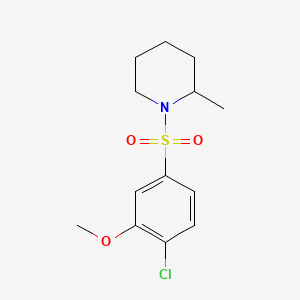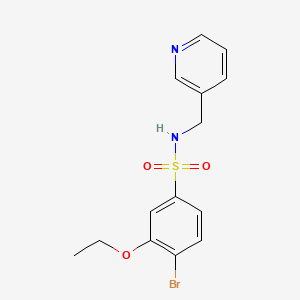
2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a bromine atom, two methyl groups, a quinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes involved in folate synthesis, which is crucial for cell division and growth .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide: Similar structure but with an isoxazole ring instead of a quinoline moiety.
N-(quinolin-3-yl)-4,5-dimethylbenzenesulfonamide: Lacks the bromine atom but retains the quinoline and sulfonamide groups.
Uniqueness
The presence of both the bromine atom and the quinoline moiety in 2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide makes it unique. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
CAS No. |
1374680-41-7 |
|---|---|
Molecular Formula |
C17H15BrN2O2S |
Molecular Weight |
391.3g/mol |
IUPAC Name |
2-bromo-4,5-dimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H15BrN2O2S/c1-11-7-15(18)17(8-12(11)2)23(21,22)20-14-9-13-5-3-4-6-16(13)19-10-14/h3-10,20H,1-2H3 |
InChI Key |
ASKGJQSAVLFQGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B602861.png)
![[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602862.png)

amine](/img/structure/B602866.png)
amine](/img/structure/B602868.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602870.png)
![4-Methyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]piperidine](/img/structure/B602871.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B602872.png)


![1-[(3-Sec-butyl-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B602876.png)
amine](/img/structure/B602879.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B602881.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
